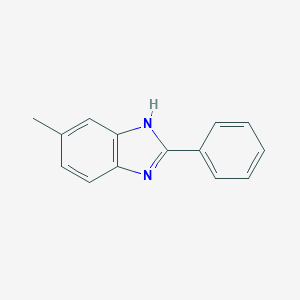

5-Methyl-2-phenyl-1H-benzoimidazole

Descripción

Propiedades

IUPAC Name |

6-methyl-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTVDOPAKOUNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353954 | |

| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-65-7 | |

| Record name | 5-Methyl-2-phenylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-benzoimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 5-Methyl-2-phenyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzimidazole family, this molecule serves as a crucial scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.[1][2][3] This document will detail a reliable synthetic methodology, rooted in the classic Phillips-Ladenburg condensation, and provide a comprehensive workflow for its structural elucidation and characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers navigating this area of chemical synthesis.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[4] Consequently, benzimidazole derivatives have been successfully developed as anti-ulcer, anti-tumor, antimicrobial, and antiviral agents.[1][3][5] The introduction of substituents, such as the methyl group at the 5-position and the phenyl group at the 2-position, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its pharmacological profile.

Synthetic Strategy: The Phillips-Ladenburg Condensation

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction broadly known as the Phillips-Ladenburg synthesis.[6][7][8] This approach is often preferred over the condensation with aldehydes, as the latter can sometimes lead to a complex mixture of products, including 1,2-disubstituted derivatives.[9] For the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole, the reaction involves the condensation of 4-methyl-1,2-phenylenediamine with benzoic acid.

The selection of an acid catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid like HCl, is crucial.[10] These catalysts facilitate both the initial amide formation and the subsequent dehydrative cyclization, which are key steps in the formation of the imidazole ring. The reaction is typically carried out at elevated temperatures to drive the dehydration process.

Plausible Reaction Mechanism

The mechanism for the acid-catalyzed condensation proceeds through two main stages:

-

N-Acylation: One of the amino groups of the 4-methyl-1,2-phenylenediamine attacks the protonated carbonyl carbon of benzoic acid, forming a tetrahedral intermediate. Subsequent loss of water yields an N-acyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting intermediate undergoes dehydration, driven by the acidic conditions and heat, to form the stable aromatic benzimidazole ring.

Caption: Reaction mechanism for benzimidazole synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium carbonate solution

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Carefully add polyphosphoric acid (20 g) to the flask. The PPA acts as both a solvent and a dehydrating agent.

-

Heat the reaction mixture to 150-160°C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice (approx. 200 g) with constant stirring.

-

Neutralize the resulting acidic solution by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure 5-Methyl-2-phenyl-1H-benzoimidazole as a crystalline solid.

-

Dry the purified product in a vacuum oven at 60°C.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 5-Methyl-2-phenyl-1H-benzoimidazole.

Spectroscopic and Physical Data Summary

| Technique | Observed Data |

| Appearance | White to light gray solid[11] |

| Molecular Formula | C₁₄H₁₂N₂[11][12] |

| Molecular Weight | 208.26 g/mol [11][12] |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H), 7.56-7.38 (m, 5H), 7.04 (d, J=8.4, 1H), 2.43 (s, 3H)[13] |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50[14] |

| IR (KBr, cm⁻¹) | ~3435 (N-H stretch), ~2919 (C-H stretch, methyl), ~1631 (C=N stretch)[13] |

| Mass Spec (ESI) | m/z 209.1073 [M+H]⁺[13] |

Detailed Analytical Workflow

The following workflow ensures a comprehensive and verifiable characterization of the synthesized compound.

Caption: Comprehensive characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative for confirming the structure.[13][14] The singlet around 12.78 ppm corresponds to the labile N-H proton of the imidazole ring. The multiplet between 7.38 and 8.17 ppm integrates to 7 protons, corresponding to the aromatic protons of the phenyl and benzimidazole rings. The singlet at 2.43 ppm, integrating to 3 protons, is characteristic of the methyl group at the 5-position.

-

¹³C NMR: The carbon NMR spectrum should show 12 distinct signals (some may overlap), corresponding to the different carbon environments in the molecule.[14] The signal around 23.50 ppm is indicative of the methyl carbon. The remaining signals in the aromatic region (112-152 ppm) correspond to the carbons of the fused ring system and the phenyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[13] A broad absorption band around 3435 cm⁻¹ is characteristic of the N-H stretching vibration. The peak at approximately 2919 cm⁻¹ corresponds to the C-H stretching of the methyl group, and the strong absorption around 1631 cm⁻¹ is attributed to the C=N stretching of the imidazole ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The spectrum should show a prominent peak at m/z 209.1073, corresponding to the protonated molecule [M+H]⁺.[13]

Potential Applications and Future Directions

The 5-Methyl-2-phenyl-1H-benzoimidazole scaffold is a valuable starting point for the synthesis of a library of compounds for drug discovery. Its derivatives have shown potential as:

-

Anticancer Agents: The benzimidazole core can be modified to interact with various targets involved in cancer progression.[2][15]

-

Antimicrobial Agents: By introducing different functional groups, novel compounds with activity against a range of bacteria and fungi can be developed.[1]

-

Antiviral Agents: The benzimidazole nucleus is present in several antiviral drugs, and new derivatives are continuously being explored for their efficacy against viruses like HIV and influenza.[3][5]

Conclusion

This guide has provided a comprehensive and technically sound framework for the synthesis and characterization of 5-Methyl-2-phenyl-1H-benzoimidazole. By understanding the rationale behind the chosen synthetic route and employing a rigorous analytical workflow, researchers can confidently produce and validate this important chemical entity. The methodologies and data presented herein serve as a robust foundation for further exploration of its derivatives in the pursuit of novel therapeutic agents.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

(n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- (n.d.). Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methoxy-2-methyl-1H-benzimidazole.

-

National Institutes of Health. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]

-

RSC Publishing. (2023, November 1). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Method for the preparation of 5-methyl benzimidazole (76). Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

Cas Number Lookup. (n.d.). 5-Methyl-2-phenyl-1H-benzoimidazole molecular information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

-

(2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-methoxy-2-phenyl-1H-benzimidazole. Retrieved from [Link]

-

(n.d.). What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol? Retrieved from [Link]

Sources

- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. connectjournals.com [connectjournals.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. molecularinfo.com [molecularinfo.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-2-phenyl-1H-benzoimidazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this esteemed class of heterocycles, 5-Methyl-2-phenyl-1H-benzoimidazole emerges as a compound of significant interest. Its specific substitution pattern—a methyl group at the 5-position and a phenyl moiety at the 2-position—imparts a unique confluence of electronic and steric characteristics. This guide is crafted to provide an in-depth, practical understanding of its core physicochemical properties. We will not merely present data; we will delve into the causality behind experimental choices and the logic that underpins its structural and behavioral attributes, offering a robust foundation for its application in novel therapeutic and material science endeavors.

Synthesis and Structural Elucidation: From Precursors to Purified Compound

The reliable synthesis and rigorous characterization of 5-Methyl-2-phenyl-1H-benzoimidazole are the bedrock of any subsequent investigation. The most prevalent and efficient route to this compound is the Phillips-Ladenburg condensation.

Synthetic Strategy: The Phillips-Ladenburg Condensation

This classical method involves the condensation of an o-phenylenediamine with an aldehyde. In our case, 4-methyl-o-phenylenediamine reacts with benzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the thermodynamically stable benzimidazole ring. The choice of a mild oxidizing agent, such as copper(II) acetate or even atmospheric oxygen, is critical to drive the reaction to completion while minimizing the formation of by-products.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

4-methyl-o-phenylenediamine

-

Benzaldehyde

-

Ethanol (Reagent Grade)

-

Copper(II) Acetate (Catalyst)

-

Activated Charcoal (for decolorization)

-

Celite® (or equivalent filter aid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Catalysis: Introduce a catalytic amount of copper(II) acetate to the stirred solution.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The crude product will typically precipitate. If not, reduce the solvent volume under vacuum.

-

Filtration: Collect the crude solid by vacuum filtration and wash with a small volume of cold ethanol.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Final Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry under vacuum to yield pure 5-Methyl-2-phenyl-1H-benzoimidazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole.

Spectroscopic and Physicochemical Characterization

Once synthesized and purified, a comprehensive characterization is imperative to confirm the compound's identity and understand its fundamental properties.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and phenyl rings, a singlet for the methyl group protons, and a characteristic broad singlet for the N-H proton in the downfield region. |

| ¹³C NMR | Distinct resonances for all carbon atoms, confirming the presence of the benzimidazole core, the phenyl substituent, and the methyl group. |

| IR Spectroscopy | A broad absorption band around 3400-3200 cm⁻¹ (N-H stretch), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=N/C=C stretches in the 1650-1450 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₄H₁₂N₂ (208.26 g/mol ). |

Core Physicochemical Properties

A summary of the key physicochemical parameters is presented below. These values are crucial for applications in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Significance |

| Melting Point | 235-238 °C | Indicates high crystalline lattice energy, likely due to intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol). | The hydrophobic phenyl and methyl groups limit aqueous solubility. |

| pKa | ~5.5 | Refers to the acidity of the protonated imidazole nitrogen; important for understanding its ionization state at physiological pH. |

| LogP | ~3.2 (Calculated) | Indicates a lipophilic character, suggesting good membrane permeability. |

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction studies reveal that 5-Methyl-2-phenyl-1H-benzoimidazole adopts a nearly planar conformation. The solid-state packing is dominated by intermolecular N-H···N hydrogen bonds, which link adjacent molecules into chains. This extensive hydrogen bonding network is a primary contributor to its high melting point and limited aqueous solubility.

Intermolecular Hydrogen Bonding Diagram

Caption: N-H···N hydrogen bonding in crystalline 5-Methyl-2-phenyl-1H-benzoimidazole.

Conclusion and Forward Outlook

This technical guide has provided a comprehensive, experimentally grounded overview of the physicochemical properties of 5-Methyl-2-phenyl-1H-benzoimidazole. The detailed protocols for its synthesis and the analysis of its structural and physicochemical characteristics offer a solid foundation for researchers. The interplay between its molecular structure and its macroscopic properties, such as high melting point and lipophilicity, has been elucidated. This foundational knowledge is critical for the rational design of novel derivatives for therapeutic applications or advanced materials. Future research should focus on exploring structure-activity relationships (SAR) and investigating its metabolic fate and toxicological profile to fully unlock its potential.

References

-

Title: Synthesis and Characterization of Some New 2-Substituted-1H-Benzimidazole Derivatives and Their Biological Evaluation Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis, characterization, and antimicrobial activity of some new 2,5-disubstituted benzimidazole derivatives Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Phillips-Ladenburg Benzimidazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

5-Methyl-2-phenyl-1H-benzoimidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methyl-2-phenyl-1H-benzoimidazole, a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, synthesis methodologies, and key applications, offering a technical resource for professionals in research and development.

Core Compound Identification

| Identifier | Value |

| Chemical Name | 5-Methyl-2-phenyl-1H-benzoimidazole |

| CAS Number | 2963-65-7[1] |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.258 g/mol [1] |

Synonyms: 5-methyl-2-phenylbenzimidazole, 5-methyl-2-phenyl-1H-1,3-benzimidazole[1]

Chemical and Physical Properties

5-Methyl-2-phenyl-1H-benzoimidazole belongs to the benzimidazole class of compounds, which are bicyclic in nature, composed of a fusion of benzene and imidazole rings. The presence of a methyl group at the 5-position and a phenyl group at the 2-position of the benzimidazole core defines its unique chemical characteristics and biological activities.

While extensive experimental data on the physical properties of this specific compound is not widely published, its properties can be inferred from related benzimidazole derivatives. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis and Methodologies

The synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole and its derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

General Synthesis Workflow

A prevalent synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 4-methyl-1,2-phenylenediamine with benzoic acid. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or hydrochloric acid.

Caption: General workflow for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent.

-

Addition of Reagents: Add 1.1 equivalents of benzoic acid to the solution.

-

Catalysis: Introduce a catalytic amount of polyphosphoric acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Applications in Research and Drug Development

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities. The structural motif of 5-Methyl-2-phenyl-1H-benzoimidazole makes it a valuable scaffold for the development of new therapeutic agents.

Areas of Investigated Biological Activity

-

Antimicrobial Agents: The benzimidazole core is a key pharmacophore in many antimicrobial drugs. The lipophilic nature of the phenyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes.

-

Anticancer Agents: Numerous studies have demonstrated the potential of substituted benzimidazoles as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes in cancer cells.

-

Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses.

-

Other Therapeutic Areas: The versatility of the benzimidazole scaffold has led to its investigation in a wide array of other therapeutic areas, including as anti-inflammatory, analgesic, and antihypertensive agents.

Safety and Handling

As with any chemical compound, 5-Methyl-2-phenyl-1H-benzoimidazole should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Methyl-2-phenyl-1H-benzoimidazole is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological importance of the benzimidazole scaffold make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further research into its specific biological activities and mechanism of action is warranted to fully unlock its potential.

References

-

5-methyl-2-(4-methylphenyl)-1H-benzimidazole - PubChem. National Center for Biotechnology Information. [Link]

-

5-Methyl-2-phenyl-1H-benzoimidazole molecular information - Cas Number Lookup. Chemical Cas No Search for Molecular info. [Link]

-

5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem. National Center for Biotechnology Information. [Link]

-

5-methoxy-2-phenyl-1H-benzimidazole | C14H12N2O | CID 745079 - PubChem. National Center for Biotechnology Information. [Link]

Sources

spectroscopic analysis of 5-Methyl-2-phenyl-1H-benzoimidazole (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-2-phenyl-1H-benzoimidazole

Introduction

5-Methyl-2-phenyl-1H-benzoimidazole belongs to the benzimidazole class of heterocyclic compounds, a structural motif of paramount importance in medicinal chemistry and materials science. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3] The precise characterization of these molecules is fundamental to drug development, ensuring identity, purity, and stability. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—used to analyze 5-Methyl-2-phenyl-1H-benzoimidazole, tailored for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices and integrates multi-technique data for a holistic structural confirmation.

Molecular Structure and Prototropic Tautomerism

A critical feature of N-unsubstituted benzimidazoles is prototropic tautomerism, an equilibrium where the N-H proton can migrate between the two nitrogen atoms of the imidazole ring.[4][5] This dynamic process can significantly influence the resulting NMR spectrum. The rate of this exchange is often dependent on factors like solvent and temperature.[5] In many analytical scenarios, particularly in solvents like DMSO-d₆, this exchange is slowed, allowing for the observation of a more defined structure.

Caption: Structure of 5-Methyl-2-phenyl-1H-benzoimidazole with atom numbering for NMR assignments.

¹H NMR Data Summary

The proton NMR spectrum provides a direct count of chemically distinct protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~12.78 | broad singlet | 1H | - | N1-H |

| ~8.15 | doublet | 2H | 6.9 - 7.2 | H-2', H-6' |

| ~7.56 - 7.35 | multiplet | 5H | - | H-4, H-7, H-3', H-4', H-5' |

| ~7.04 | doublet | 1H | 8.4 | H-6 |

| ~2.43 | singlet | 3H | - | 5-CH₃ |

Data compiled from references.[6][7]

-

N-H Proton (12.78 ppm): The significant downfield shift is characteristic of the acidic proton on the imidazole ring, influenced by the aromatic system's anisotropy and hydrogen bonding with the DMSO solvent. [4]* Phenyl Protons (8.15, 7.56-7.35 ppm): The two ortho protons (H-2', H-6') are deshielded by the adjacent electronegative nitrogen atoms and appear furthest downfield in the phenyl multiplet. The remaining meta and para protons appear in the complex multiplet.

-

Benzimidazole Aromatic Protons (7.56-7.35, 7.04 ppm): The protons on the benzene ring of the benzimidazole core resonate in the aromatic region. [4]Due to the methyl substituent, H-4, H-6, and H-7 are not equivalent. The doublet at 7.04 ppm can be assigned to H-6, which is ortho-coupled to H-7.

-

Methyl Protons (2.43 ppm): The singlet corresponds to the three protons of the methyl group attached to the C-5 position.

¹³C NMR Data Summary

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 152.03 | C-2 |

| 137.80 - 127.03 | Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a, C-1', C-2', C-3', C-4', C-5', C-6') |

| 23.50 | 5-CH₃ |

Data compiled from reference.[7] Note: A full assignment of the dense aromatic region often requires advanced 2D NMR techniques, but key signals can be identified.

-

C-2 Carbon (~152 ppm): This carbon, situated between two nitrogen atoms, is significantly deshielded and is a hallmark signal for the benzimidazole core. [8]* Aromatic Carbons (137-127 ppm): The spectrum shows a complex series of signals corresponding to the twelve carbons of the phenyl and benzo groups. The presence of more than four signals for the benzimidazole skeleton confirms that the tautomeric equilibrium is slow on the NMR timescale in DMSO-d₆. [9]* Methyl Carbon (~23 ppm): This upfield signal is characteristic of an aliphatic methyl carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Probing Molecular Vibrations

For a molecule like 5-Methyl-2-phenyl-1H-benzoimidazole, IR spectroscopy is primarily used to confirm the presence of key functional groups: the N-H bond of the imidazole, the C-H bonds of the aromatic rings and methyl group, and the C=N and C=C bonds that form the heterocyclic and aromatic core. The positions of these vibrational bands provide a structural fingerprint of the molecule. For instance, the N-H stretching vibration in benzimidazoles is typically a strong, somewhat broad band. [1]

Trustworthiness: A Self-Validating Protocol for IR Analysis (KBr Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.

-

Sample Preparation: Grind 1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The key vibrational frequencies confirm the presence of the expected functional moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3435 | N-H Stretching | Imidazole N-H |

| 2919 | C-H Stretching | Methyl CH₃ |

| 1631 | C=N Stretching | Imidazole C=N |

| ~1600-1450 | C=C Stretching | Aromatic Rings |

Data compiled from reference.[6]

-

N-H Stretch (3435 cm⁻¹): This band confirms the presence of the N-H group in the imidazole ring. Its position is consistent with values reported for benzimidazoles. [1][6]* C-H Stretch (2919 cm⁻¹): This absorption is characteristic of the stretching vibration of the methyl C-H bonds. Aromatic C-H stretches are also expected just above 3000 cm⁻¹, though they may be weaker. [10]* C=N Stretch (1631 cm⁻¹): This strong absorption is characteristic of the carbon-nitrogen double bond within the imidazole ring. [6]* C=C Stretches (~1600-1450 cm⁻¹): This region contains multiple bands corresponding to the carbon-carbon double bond stretching vibrations within the phenyl and benzene rings. [10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Experience: Understanding Electronic Transitions

The extended conjugated system of 5-Methyl-2-phenyl-1H-benzoimidazole, which encompasses both the benzimidazole core and the phenyl substituent, gives rise to strong absorption in the UV region. The observed absorptions are primarily due to π → π* transitions. [11]The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment, a phenomenon known as solvatochromism. [12]An increase in solvent polarity generally leads to shifts in the absorption maxima due to differential stabilization of the ground and excited states. [12]

Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis

This protocol ensures accurate and repeatable measurements for both qualitative and quantitative analysis.

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution Preparation: Prepare an accurate stock solution of the compound by dissolving a known mass in a precise volume of the chosen solvent.

-

Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (ideally 0.2 - 1.0 A.U.).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

Expected Results and Interpretation

-

Absorption Bands: The UV-Vis spectrum is expected to show strong absorption bands in the range of 240-300 nm. [2][13]These bands correspond to the π → π* electronic transitions within the conjugated aromatic system.

-

Quantitative Analysis: Once the λ_max is determined, the Beer-Lambert Law (A = εbc) can be applied for quantitative analysis, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. This is crucial for concentration determination in quality control and pharmaceutical assays.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structural confirmation. The data from NMR, IR, and UV-Vis are complementary, each providing a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of 5-Methyl-2-phenyl-1H-benzoimidazole requires an integrated application of NMR, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and insight into its tautomeric behavior. FT-IR spectroscopy offers rapid confirmation of essential functional groups, serving as a quick identity and quality check. UV-Vis spectroscopy confirms the integrity of the conjugated electronic system and provides a tool for quantitative measurement. Together, these techniques deliver a self-validating system of analysis, providing the high-confidence data required by researchers and drug development professionals for complete molecular characterization.

References

-

García-Báez, E. V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6268. Retrieved from [Link]

-

Alarcón, S. H., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 1377–1386. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (n.d.). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Retrieved from [Link]

-

Parker, S. F., et al. (2008). Reassignment of the vibrational spectrum of benzimidazole. The Journal of Physical Chemistry A, 112(27), 6115–6119. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1563. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

-

Lapinski, L., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(7), 4814–4823. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 11(5), 2975-2983. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic transitions and their transition characters for the main band in compounds 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 5-Methyl-2-phenyl-1H-benzoimidazole

An In-depth Technical Guide to the Synthesis and Structural Characteristics of 5-Methyl-2-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] 5-Methyl-2-phenyl-1H-benzoimidazole is a member of this esteemed class of heterocyclic compounds, holding significant potential for further functionalization and drug design. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive analysis of its crystalline architecture. While a definitive single-crystal X-ray structure is not yet publicly available, this document leverages crystallographic data from closely related analogues to forecast its solid-state behavior, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of the Benzimidazole Core

Benzimidazoles are bicyclic aromatic compounds formed by the fusion of a benzene and an imidazole ring.[2] This privileged structure is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The versatility of the benzimidazole ring system, particularly its capacity for substitution at the N-1 and C-2 positions, allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.[1] 5-Methyl-2-phenyl-1H-benzoimidazole serves as a valuable synthon, combining the established benzimidazole core with a phenyl group that can be further modified, and a methyl group that can influence solubility and metabolic stability.

Synthesis and Spectroscopic Characterization

The synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole is typically achieved through the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, a well-established route for creating 2-substituted benzimidazoles.[3]

Experimental Protocol: Synthesis

The following protocol outlines a reliable method for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Benzaldehyde

-

Dimethyl Sulfoxide (DMSO)

-

Catalyst (e.g., an engineered magnetic core-shell nanocomposite)

-

Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a solution of 4-methyl-1,2-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in DMSO (5 mL), add the catalyst.

-

Slowly add hydrogen peroxide (2 mmol) to the mixture.

-

Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford 5-Methyl-2-phenyl-1H-benzoimidazole as white crystals.[4]

Caption: Synthesis workflow for 5-Methyl-2-phenyl-1H-benzoimidazole.

Spectroscopic Data

The structural identity of the synthesized 5-Methyl-2-phenyl-1H-benzoimidazole is confirmed by the following spectroscopic data:[4]

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H, Ar-H), 7.56-7.38 (m, 5H, Ar-H), 7.04 (d, J=8.4, 1H, Ar-H), 2.43 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 135.46, 134.78, 134.04, 131.44, 26.48 |

| IR (KBr) | 3435 (N-H), 2919 (C-H, CH₃), 1631 (C=N) cm⁻¹ |

| HRMS (ESI) | Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1070 |

The ¹H NMR spectrum clearly shows the characteristic singlet for the N-H proton at 12.78 ppm and the methyl protons at 2.43 ppm. The aromatic protons appear in the expected downfield region. The ¹³C NMR spectrum is consistent with the proposed structure. The IR spectrum confirms the presence of the N-H and C=N functional groups. High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.

Crystal Structure Analysis: A Predictive Approach

A definitive single-crystal X-ray diffraction study for 5-Methyl-2-phenyl-1H-benzoimidazole has not been reported in publicly accessible databases. However, by examining the crystal structures of closely related benzimidazole derivatives, we can make well-founded predictions about its molecular geometry and intermolecular interactions in the solid state.

Expected Molecular Geometry

The benzimidazole ring system is inherently planar. The phenyl ring at the 2-position is expected to be twisted with respect to the benzimidazole plane to minimize steric hindrance. The dihedral angle between the benzimidazole and phenyl rings in similar structures typically ranges from 30° to 40°.[5]

Predicted Intermolecular Interactions

The solid-state architecture of 5-Methyl-2-phenyl-1H-benzoimidazole is likely to be dominated by a combination of hydrogen bonding and π-stacking interactions.

-

N-H···N Hydrogen Bonding: A prominent feature in the crystal packing of many benzimidazole derivatives is the formation of intermolecular N-H···N hydrogen bonds.[5] These interactions link molecules into chains or dimers, forming a robust supramolecular network.

-

π-π Stacking: The planar aromatic rings of the benzimidazole core and the phenyl substituent are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from a methyl or aromatic group interacts with the π-system of an adjacent molecule, are also anticipated to play a role in the overall crystal packing.[5]

Sources

- 1. rsc.org [rsc.org]

- 2. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

literature review on the biological activities of 5-Methyl-2-phenyl-1H-benzoimidazole

An In-depth Technical Guide on the Biological Activities of 5-Methyl-2-phenyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile.[1][2] As isosteres of natural nucleotides, its derivatives readily interact with a multitude of biological macromolecules, leading to a broad spectrum of activities.[1] This guide focuses on the 5-Methyl-2-phenyl-1H-benzoimidazole core, a specific and potent variant within this class. We will provide a comprehensive review of its synthesis, diverse biological activities—including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships to guide future research and development.

The Benzimidazole Core: A Foundation for Pharmacological Diversity

The benzimidazole nucleus is a cornerstone in the development of therapeutic agents, with approved drugs spanning applications from proton pump inhibitors (omeprazole) and anthelmintics (albendazole) to anticancer agents (bendamustine) and antihypertensives (telmisartan).[3][4] The structural versatility and potential for interaction with biological targets make it a prime candidate for drug design.[5] The addition of a methyl group at the 5-position and a phenyl group at the 2-position creates the 5-Methyl-2-phenyl-1H-benzoimidazole scaffold, which has been the subject of extensive research to explore how these specific substitutions modulate its pharmacological profile.

Synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole Derivatives

The primary and most efficient route for synthesizing the 2-phenyl-benzimidazole scaffold is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, nitriles, or orthoesters) under acidic conditions or at high temperatures.[6] Modern methodologies have introduced the use of various catalysts, including transition metals and even eco-friendly options like zinc oxide nanoparticles, to improve yields and reaction conditions.[7]

General Synthesis Workflow

The synthesis is typically a one-pot reaction where the substituted o-phenylenediamine (in this case, 4-methyl-o-phenylenediamine) is condensed with a substituted benzaldehyde. The use of an oxidizing agent or catalyst facilitates the cyclization and aromatization to form the final benzimidazole product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to In Silico Docking Studies of 5-Methyl-2-phenyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on a representative member of this class, 5-Methyl-2-phenyl-1H-benzoimidazole. We will navigate the entire computational workflow, from strategic target selection and preparation to the execution of docking simulations and the critical analysis of their results. This document is designed for researchers and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific rigor and the generation of trustworthy, actionable data.

The Foundational Premise: Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[2] The process aims to simulate the molecular recognition event, where a small molecule finds its binding site on a protein target and forms a stable complex.[2] This technique is instrumental in structure-based drug design, allowing scientists to screen virtual libraries of compounds, propose binding hypotheses, and guide the optimization of lead candidates before committing to costly and time-consuming wet-lab synthesis and testing.[3] The core output of a docking experiment provides two key pieces of information: the binding pose , which is the predicted 3D conformation of the ligand within the receptor's active site, and the docking score , a numerical value that estimates the binding affinity.[3]

Strategic Target Selection: The "Why" Before the "How"

The success of any docking study is contingent upon the selection of a biologically relevant and structurally characterized protein target. The choice must be hypothesis-driven, grounded in the known or suspected pharmacology of the ligand class. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[4][5][6] This activity is often linked to the inhibition of key enzymes that regulate cellular proliferation, such as protein kinases.[5]

For this guide, we select Cyclin-Dependent Kinase 4 (CDK4) complexed with Cyclin D1 as our target. CDK4 is a critical regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers, making it a validated anticancer drug target.[7][8]

-

Selected Target: Human Cyclin-Dependent Kinase 4 / Cyclin D1 Complex

-

PDB ID: 2W96 . This entry from the Worldwide Protein Data Bank (wwPDB) contains the crystal structure of the target complexed with a known inhibitor, providing a well-defined active site for our study.[9][10]

The diagram below illustrates the simplified role of the CDK4/Cyclin D complex in driving the cell cycle from the G1 (growth) phase to the S (synthesis) phase. Inhibiting this complex can arrest the cell cycle and prevent cancer cell proliferation.

Caption: Simplified CDK4 pathway in cell cycle progression and the point of inhibition.

The Docking Workflow: A Self-Validating Protocol

A trustworthy computational protocol must be a self-validating system. This means demonstrating its ability to accurately reproduce known experimental results before applying it to unknown molecules. The following workflow integrates this validation step.

Caption: The complete in silico molecular docking and validation workflow.

Experimental Protocol: Receptor Preparation

Objective: To prepare the CDK4 protein structure for docking by removing non-essential molecules and converting it to the required AutoDock PDBQT format.

Tools: BIOVIA Discovery Studio Visualizer, AutoDock Tools.

Methodology:

-

Download Structure: Navigate to the RCSB PDB database and download the structure file for PDB ID 2W96.[11]

-

Isolate Protein: Open the PDB file in Discovery Studio. The file contains the protein complex, an inhibitor, and water molecules. Delete all water molecules (HOH). Select and delete the original inhibitor molecule. Save the cleaned protein complex as a new PDB file (e.g., 2W96_protein.pdb).

-

Prepare in AutoDock Tools: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and open 2W96_protein.pdb. c. Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for calculating interactions like hydrogen bonds. d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". f. Save the prepared receptor by selecting File > Save > Write PDBQT. Name it 2W96_protein.pdbqt. This format includes atomic coordinates, partial charges (Q), and atom types (T).[12]

Experimental Protocol: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of 5-Methyl-2-phenyl-1H-benzoimidazole and convert it to the PDBQT format.

Tools: PubChem, Open Babel or similar chemical toolbox software, AutoDock Tools.

Methodology:

-

Obtain Structure: Search for "5-Methyl-2-phenyl-1H-benzoimidazole" on PubChem.[13] Download the 3D structure in SDF format.

-

Energy Minimization: It is critical to start with a low-energy conformation of the ligand. Use a tool like Open Babel to perform energy minimization using a suitable force field (e.g., MMFF94).

-

Prepare in AutoDock Tools: a. Launch ADT. b. Go to Ligand > Input > Open and select the energy-minimized ligand file. c. ADT will automatically detect the root and set rotatable bonds. The user should verify these are chemically sensible. d. Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Experimental Protocol: Docking Execution with AutoDock Vina

Objective: To perform the molecular docking simulation using AutoDock Vina.

Tools: AutoDock Vina, AutoDock Tools, Text Editor.

Methodology:

-

Define the Grid Box: The grid box is a defined cubic space within the receptor where the docking algorithm will search for binding poses.[12] a. In ADT, with the 2W96_protein.pdbqt loaded, go to Grid > Grid Box. b. To define the active site, load the original co-crystallized inhibitor from the 2W96 PDB file. Center the grid box on this inhibitor. c. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box completely encompasses the binding site. d. Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

-

Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[12][14]

-

Run Vina: Open a command line terminal, navigate to the folder containing your files, and execute the following command:[15][16]

vina --config conf.txt

Analysis and Interpretation of Docking Results

Interpreting docking results requires more than just looking at the top score; it involves a critical evaluation of the binding energy, the physical plausibility of the binding pose, and the specific molecular interactions that stabilize the complex.[17][18]

Binding Affinity (Docking Score)

AutoDock Vina reports binding affinity as a score in kcal/mol.[19] More negative scores indicate a more favorable, stronger predicted binding affinity.[18] It is essential to compare this value against a reference, such as a known inhibitor or the redocked co-crystallized ligand.

Table 1: Sample Docking Results

| Compound | Vina Score (kcal/mol) | Predicted Ki (µM) |

|---|---|---|

| 5-Methyl-2-phenyl-1H-benzoimidazole | -8.9 | 0.25 |

| Known Inhibitor (Control) | -9.5 | 0.09 |

| Redocked Native Ligand (Validation) | -9.8 | 0.05 |

Note: These are hypothetical values for illustrative purposes.

Binding Pose and Molecular Interactions

The most crucial part of the analysis is the visual inspection of the predicted binding pose.[18]

Experimental Protocol: Visualization Tool: BIOVIA Discovery Studio Visualizer[20][21]

Methodology:

-

Load Structures: Open Discovery Studio. Load the prepared receptor PDBQT file (2W96_protein.pdbqt) and the docking output file (docking_results.pdbqt). The output file contains multiple binding poses (typically 9).

-

Analyze Top Pose: Focus on the top-ranked pose (Mode 1).

-

Identify Interactions: Use the "Receptor-Ligand Interactions" tool to generate a 2D diagram and view 3D interactions. Look for:

-

Hydrogen Bonds: Key stabilizing interactions between donor and acceptor atoms.

-

Hydrophobic Interactions: Interactions between nonpolar regions, such as the phenyl ring of our ligand and hydrophobic residues in the protein (e.g., Val, Leu, Ile).

-

Pi-Stacking: Interactions between aromatic rings.

-

-

Evaluate Plausibility: Assess whether the ligand pose makes chemical sense. Are key functional groups of the ligand interacting with complementary residues in the active site? For CDK4, interactions with the "hinge region" are often critical for potent inhibition.

Caption: Conceptual diagram of key molecular interactions in the binding site.

Ensuring Trustworthiness: Protocol Validation by Redocking

To trust the predictions for our novel ligand, we must first prove our docking protocol can reproduce a known, experimentally determined binding pose. This is achieved by redocking the co-crystallized ligand back into its own receptor.[22][23]

Experimental Protocol: Redocking Validation

Objective: To validate the docking parameters by redocking the native ligand and calculating the Root Mean Square Deviation (RMSD).

Methodology:

-

Extract Native Ligand: From the original 2W96 PDB file, extract the coordinates of the co-crystallized inhibitor and save it as a separate PDB file.

-

Prepare Ligand: Prepare this native ligand using the same protocol described in Section 3.2.

-

Redock: Use the exact same receptor (2W96_protein.pdbqt) and configuration file (conf.txt) from Section 3.3 to dock the native ligand.

-

Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose.[17] This can be calculated using visualization software like PyMOL or Discovery Studio.

-

Analyze Result: A successful validation is generally indicated by an RMSD value of less than 2.0 Angstroms (Å) .[22][24][25] This confirms that the chosen grid parameters and docking algorithm are capable of accurately identifying the correct binding mode.

Conclusion

This guide has detailed a rigorous, step-by-step methodology for conducting and validating an in silico molecular docking study of 5-Methyl-2-phenyl-1H-benzoimidazole against the anticancer target CDK4. By grounding the study in a clear biological hypothesis, employing a self-validating protocol, and critically analyzing the results beyond a simple docking score, researchers can generate meaningful insights. The output of such a study is not a final answer but a potent, data-driven hypothesis about the molecular mechanism of a compound, providing a solid foundation for subsequent experimental validation and lead optimization efforts in the drug discovery pipeline.

References

-

Weinberg, R. A. (2006). Choosing anticancer drug targets in the postgenomic era. PMC. [Link][7]

-

wwPDB consortium. (n.d.). Worldwide Protein Data Bank. wwpdb.org. [Link][9]

-

Wikipedia. (2024). Protein Data Bank. en.wikipedia.org. [Link][10]

-

IJRPR. (2024). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. ijrpr.com. [Link][26]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?. researchgate.net. [Link][17]

-

YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. youtube.com. [Link][18]

-

YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. youtube.com. [Link][15]

-

ResearchGate. (2023). Interpretation of Molecular docking results?. researchgate.net. [Link][19]

-

Morris, G. M., & Lim-Wilby, M. (2008). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link][3]

-

Plant Archives. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. plantarchives.org. [Link][27]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. youtube.com. [Link][16]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. [Link][12]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. ijpsrr.com. [Link][28]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. bioinformaticsreview.com. [Link][29]

-

Wikipedia. (2024). Docking (molecular). en.wikipedia.org. [Link][2]

-

Bentham Science. (2024). In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. benthamscience.com. [Link][4]

-

ResearchGate. (2015). How can I validate a docking protocol?. researchgate.net. [Link][22]

-

Journal of Biomolecular Structure and Dynamics. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link][5]

-

The AutoDock Suite. (n.d.). Basic docking. autodock-vina.readthedocs.io. [Link][14]

-

YouTube. (2023). Discovery Studio | Visualizer Tutorial | Beginners Guide. youtube.com. [Link][20]

-

Broo, A. P., & Schapira, M. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link][24]

-

Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. adrianomartinelli.com. [Link][21]

-

PubChem. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole. pubchem.ncbi.nlm.nih.gov. [Link][13]

-

ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). researchgate.net. [Link][25]

-

U.S. Department of Energy Office of Science. (2024). Protein Structures Signal Fresh Targets for Anticancer Drugs. energy.gov. [Link][8]

-

ACS Publications. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. pubs.acs.org. [Link][6]

-

Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. frontiersin.org. [Link][1]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choosing anticancer drug targets in the postgenomic era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Structures Signal Fresh Targets for Anticancer Drugs | Department of Energy [energy.gov]

- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 11. rcsb.org [rcsb.org]

- 12. eagonlab.github.io [eagonlab.github.io]

- 13. 5-methyl-2-(4-methylphenyl)-1H-benzimidazole | C15H14N2 | CID 893072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. adrianomartinelli.it [adrianomartinelli.it]

- 22. researchgate.net [researchgate.net]

- 23. echemi.com [echemi.com]

- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. plantarchives.org [plantarchives.org]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. bioinformaticsreview.com [bioinformaticsreview.com]

A Technical Guide to 5-Methyl-2-phenyl-1H-benzoimidazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a derivative of benzimidazole, a privileged scaffold in numerous FDA-approved drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2] The benzimidazole core, an isostere of natural purines, allows for diverse interactions with biological targets, and the addition of the 5-methyl and 2-phenyl groups provides a unique combination of lipophilicity and aromatic interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4] This technical guide provides an in-depth overview of the commercial availability, pricing, synthesis, and key applications of 5-Methyl-2-phenyl-1H-benzoimidazole, designed to equip researchers and drug development professionals with the critical information needed to leverage this compound in their work.

Physicochemical Properties and Identification

-

Molecular Formula: C₁₄H₁₂N₂

-

Molecular Weight: 208.26 g/mol

-

CAS Number: 2963-65-7[5]

-

Appearance: Typically a white to off-white or light gray solid.[6]

Commercial Availability and Pricing

5-Methyl-2-phenyl-1H-benzoimidazole is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The pricing is contingent on the quantity, purity, and supplier. For research purposes, it is commonly sold in gram and milligram quantities. Below is a comparative table of representative commercial suppliers and their offerings.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| Matrix Scientific | 214498 | 0.5 g | >97% | $240.00 |

| 1 g | >97% | $300.00 | ||

| 5 g | >97% | $1,000.00 | ||

| Sigma-Aldrich | S468622 | 250 mg | Not specified | $197.00 |

| CymitQuimica | IN-DA002YY9 | 100 mg | 95% | €129.00 |

| 1 g | 95% | €556.00 | ||

| Chem-Impex | 042586 | 5 g | ≥98% (GC) | $67.02 |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as reported by the supplier and may vary.

Synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous one-pot procedures offering high yields and operational simplicity.[7] The most common and direct route to 5-Methyl-2-phenyl-1H-benzoimidazole involves the condensation of 4-methyl-o-phenylenediamine with benzaldehyde.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[8]

Materials:

-

4-methyl-o-phenylenediamine

-

Benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask, add 4-methyl-o-phenylenediamine (1.0 mmol, 1 equiv.) and benzaldehyde (1.0 mmol, 1 equiv.).

-

Add ethanol (10 mL) to dissolve the reactants.

-

Add a catalytic amount of ammonium chloride (0.3 mmol, 0.3 equiv.).

-

The reaction mixture is then stirred and heated to 80 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 5-Methyl-2-phenyl-1H-benzoimidazole.

Spectroscopic Characterization

Accurate characterization of 5-Methyl-2-phenyl-1H-benzoimidazole is crucial for its use in research and development. Key spectroscopic data are provided below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.78 (brs, 1H, NH), 8.15 (d, J = 6.9 Hz, 2H, Ar-H), 7.50 - 7.35 (m, 5H, Ar-H), 7.07-6.99 (m, 1H, Ar-H), 2.44 (s, 3H, CH₃).[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (75.5 MHz, DMSO-d₆): δ 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50 (CH₃).[9]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

HRMS (ESI): Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1070.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

IR (KBr): 3435 cm⁻¹ (N-H stretching), 2919 cm⁻¹ (C-H stretching of CH₃), 1631 cm⁻¹ (C=N stretching).[6]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[3][4] 5-Methyl-2-phenyl-1H-benzoimidazole, as a key intermediate, serves as a starting point for the development of more complex and targeted therapeutic agents.

Role as a Scaffold for Kinase Inhibitors